molecular formula C12H11NO2S B14597636 3-[(1H-Indol-3-yl)sulfanyl]but-2-enoic acid CAS No. 61164-49-6

3-[(1H-Indol-3-yl)sulfanyl]but-2-enoic acid

Cat. No.: B14597636
CAS No.: 61164-49-6
M. Wt: 233.29 g/mol
InChI Key: WLFUWIGNWYSYGN-UHFFFAOYSA-N
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Description

3-[(1H-Indol-3-yl)sulfanyl]but-2-enoic acid is a compound that features an indole ring, a sulfanyl group, and a butenoic acid moiety. Indole derivatives are known for their diverse biological activities and are found in various natural products and pharmaceuticals . The presence of the indole ring in this compound suggests potential biological and pharmacological applications.

Preparation Methods

The synthesis of 3-[(1H-Indol-3-yl)sulfanyl]but-2-enoic acid typically involves the reaction of indole derivatives with appropriate sulfanyl and butenoic acid precursors. One common method involves the use of 4-(1H-indol-3-yl)butanoic acid, which is sequentially transformed through various steps, including esterification, hydrazide formation, and nucleophilic substitution . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

3-[(1H-Indol-3-yl)sulfanyl]but-2-enoic acid can undergo various chemical reactions, including:

Scientific Research Applications

3-[(1H-Indol-3-yl)sulfanyl]but-2-enoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(1H-Indol-3-yl)sulfanyl]but-2-enoic acid involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity. The sulfanyl group may also play a role in its biological activity by interacting with thiol-containing enzymes and proteins . The exact pathways and targets depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar compounds to 3-[(1H-Indol-3-yl)sulfanyl]but-2-enoic acid include other indole derivatives such as indole-3-acetic acid and indole-3-propionic acid . These compounds share the indole ring structure but differ in their functional groups and biological activities. The uniqueness of this compound lies in the presence of the sulfanyl group and the butenoic acid moiety, which confer distinct chemical and biological properties.

Properties

CAS No.

61164-49-6

Molecular Formula

C12H11NO2S

Molecular Weight

233.29 g/mol

IUPAC Name

3-(1H-indol-3-ylsulfanyl)but-2-enoic acid

InChI

InChI=1S/C12H11NO2S/c1-8(6-12(14)15)16-11-7-13-10-5-3-2-4-9(10)11/h2-7,13H,1H3,(H,14,15)

InChI Key

WLFUWIGNWYSYGN-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)O)SC1=CNC2=CC=CC=C21

Origin of Product

United States

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